

A Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(4-methylpyridin-2-yl)methanamine**, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines key molecular data, a representative synthetic protocol, and standard characterization methodologies.

Core Molecular Data

The fundamental properties of **(4-methylpyridin-2-yl)methanamine** are summarized in the table below, providing a ready reference for researchers.

Property	Value	Citation(s)
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [2]
Molecular Weight	122.17 g/mol	[1] [2]
Monoisotopic Mass	122.084398327 Da	[1]
CAS Number	129768-95-2	[1] [2]
IUPAC Name	(4-methylpyridin-2-yl)methanamine	[1]
Canonical SMILES	CC1=CC(=NC=C1)CN	[1]
InChI Key	QVDFBCYBLHPIOI-UHFFFAOYSA-N	[1]

Synthesis and Characterization

While multiple synthetic routes may exist, a common approach for the synthesis of **(4-methylpyridin-2-yl)methanamine** involves the reduction of a nitrile precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (4-Methylpyridin-2-yl)methanamine

Objective: To synthesize **(4-methylpyridin-2-yl)methanamine** via the reduction of 2-cyano-4-methylpyridine.

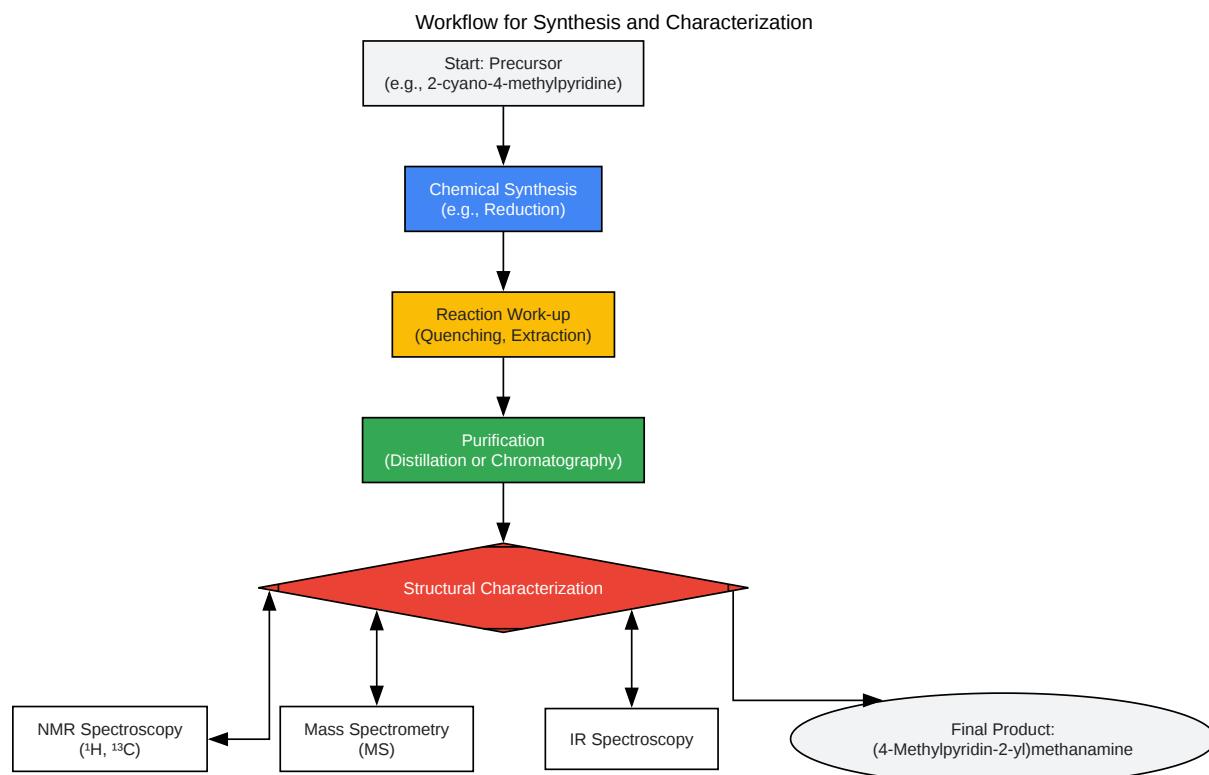
Materials:

- 2-cyano-4-methylpyridine
- Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., H₂/Raney Nickel)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Sodium hydroxide (NaOH) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, a solution of 2-cyano-4-methylpyridine in an anhydrous solvent (diethyl ether or THF) is prepared.
- Reduction: The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride is added portion-wise with stirring.
- Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
- Quenching: The reaction is carefully quenched by the sequential addition of water and a 1 M NaOH solution.
- Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.
- Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **(4-methylpyridin-2-yl)methanamine** can be further purified by distillation or column chromatography.


Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the amine (N-H stretching) and the aromatic pyridine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a small molecule like **(4-methylpyridin-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **(4-Methylpyridin-2-yl)methanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-METHYLPYRIDIN-2-YL)METHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138663#4-methylpyridin-2-yl-methanamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com